Cas no 19576-08-0 (7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione)

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a bicyclic diketone compound featuring a fused indene structure with ketone functionalities at the 1- and 5-positions. Its rigid molecular framework and reactive carbonyl groups make it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic systems. The compound's stereochemistry and functional group arrangement enable selective transformations, such as conjugate additions or cyclization reactions, useful in pharmaceutical and materials chemistry. Its stability under standard conditions facilitates handling and storage, while its well-defined structure ensures reproducibility in synthetic applications. The compound is often employed in the development of bioactive molecules or specialty chemicals requiring precise structural control.
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione structure
19576-08-0 structure
商品名:7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
CAS番号:19576-08-0
MF:C10H12O2
メガワット:164.2011
MDL:MFCD00135278
CID:51338
PubChem ID:87561403

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione 化学的及び物理的性質

名前と識別子

    • 7a-Methyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
    • 2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione
    • 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
    • (-)-(7aR)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-(6H)-dione
    • (-)-(7aR)-7a-methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
    • (7aR)-7a-methyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
    • (R)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
    • Hajos-Parrish Ketone
    • Parrish ketone
    • AKOS 90379
    • Hajos-Wiechert ketone
    • 3aβ-Hydroxy-7aβ-methylhydrindane-1,5-dione
    • (3aS)-3aβ-Hydroxy-7aβ-methylhydrindane-1,5-dione
    • (S)-7a-Methyl-2,3,6,7-tetrahydro-7aH-indene-1,5-dione
    • (S)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
    • FNYAZSZTENLTRT-UHFFFAOYSA-N
    • (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione
    • 7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
    • (7AS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
    • FCH831379
    • 6599AD
    • 5865AD
    • MCULE-8
    • 7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
    • FT-0605245
    • CS-0340361
    • DTXSID00344375
    • SB34877
    • 19576-08-0
    • SB34286
    • CCG-54408
    • MFCD00135278
    • SR-01000643505-1
    • AKOS027320134
    • A880120
    • 7alpha-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
    • 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione #
    • AS-69328
    • (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
    • AKOS000279607
    • 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione; Hajos-Parrish ketone, racemic
    • D92629
    • SCHEMBL2549762
    • T2635
    • 1H-Indene-1,5(6H)-dione, 2,3,7,7a-tetrahydro-7a-methyl-
    • FT-0637879
    • EN300-6486589
    • Z1198150997
    • DB-065108
    • DB-044919
    • MDL: MFCD00135278
    • インチ: 1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3
    • InChIKey: FNYAZSZTENLTRT-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])([H])C([H])([H])C2=C([H])C(C([H])([H])C([H])([H])C21C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 164.08400
  • どういたいしつりょう: 164.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.13
  • ゆうかいてん: 69.0 to 73.0 deg-C
  • ふってん: 310.6 °C at 760 mmHg
  • フラッシュポイント: 310.6 °C at 760 mmHg
  • 屈折率: 1.524
  • PSA: 34.14000
  • LogP: 1.64490

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione セキュリティ情報

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0647-25g
7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
19576-08-0 96%
25g
¥13902.86 2025-01-21
eNovation Chemicals LLC
D956213-5g
7alpha-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
19576-08-0 98.0%
5g
$355 2024-06-07
Alichem
A079000087-5g
7A-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
19576-08-0 95%
5g
$528.65 2023-09-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0647-100mg
7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
19576-08-0 96%
100mg
585.15CNY 2021-05-08
Chemenu
CM269968-5g
7A-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
19576-08-0 95%
5g
$453 2021-06-15
Enamine
EN300-6486589-10.0g
7a-methyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
19576-08-0 95.0%
10.0g
$321.0 2025-03-21
Enamine
EN300-6486589-1.0g
7a-methyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
19576-08-0 95.0%
1.0g
$64.0 2025-03-21
TRC
A068435-100mg
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
19576-08-0
100mg
$ 340.00 2022-06-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151759-5G
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
19576-08-0 98%
5g
¥3399.90 2023-09-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0647-250mg
7a-Methyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
19576-08-0 96%
250mg
661.47CNY 2021-05-08

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione 関連文献

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 19576-08-0 and Product Name: 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

The compound identified by the CAS number 19576-08-0 and the product name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and material science. The unique arrangement of its carbon and hydrogen atoms, along with the presence of multiple functional groups, makes it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the exploration of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has been driven by its structural similarity to several naturally occurring compounds that exhibit notable biological activities. The indene core, a fused benzene and cyclopentane ring system, is known for its presence in various bioactive molecules. Researchers have been particularly interested in how the substitution patterns on this core can influence its pharmacological properties. The specific substitution pattern in 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, particularly the methyl group at the 7a position and the diketone functionality at the 1 and 5(6H) positions, provides a rich framework for studying structure-activity relationships (SAR).

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The diketone moiety is particularly interesting because it can undergo various reactions such as condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes. These derivatives have shown promise in various biological assays. For instance, derivatives of diketones have been investigated for their antimicrobial and anti-inflammatory properties. The ability to modify the 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione scaffold allows chemists to explore a wide range of biological activities by introducing different substituents or altering the existing ones.

Recent advancements in computational chemistry have also enhanced the study of this compound. Molecular modeling techniques can predict how different substituents might interact with biological targets such as enzymes or receptors. This computational approach complements experimental studies by providing insights into potential binding modes and interaction energies. For example, virtual screening has been used to identify how modifications to the methyl group at the 7a position could improve binding affinity or selectivity for certain targets. Such computational studies are crucial in guiding synthetic efforts and optimizing lead compounds for drug development.

The synthesis of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione itself presents an intriguing challenge due to its complex cyclic structure. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent methodologies have focused on more efficient and sustainable approaches. For instance, catalytic methods using transition metals have been explored to streamline certain steps in the synthesis. These catalytic processes not only improve yield but also reduce waste generation—a critical consideration in modern pharmaceutical research.

Beyond its synthetic interest, 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has shown potential in material science applications as well. Its aromatic structure can contribute to properties such as thermal stability or electronic conductivity when incorporated into polymers or organic semiconductors. Researchers are exploring how this compound can be used to develop novel materials with tailored properties for applications in electronics or energy storage devices.

The biological evaluation of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has revealed several interesting findings that warrant further investigation. In preliminary assays, it has demonstrated activity against certain enzymatic targets known to be involved in inflammatory pathways. This activity suggests that derivatives of this compound could serve as leads for developing treatments for inflammatory diseases without causing significant side effects associated with existing therapies.

In conclusion, 19576-08-0 and 7a-Methyl-2,3,7,7а-tetrahydro-1H-indene-1,5(6H)-dione represent a fascinating subject of study with broad implications across multiple scientific disciplines。 The unique structural features of this compound provide a versatile platform for both synthetic chemistry and pharmacological exploration。 As research continues,it is expected that new applications will emerge,further solidifying its importance in scientific endeavors。

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